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For researchers and scientists at the forefront of renewable energy, the quest for efficient and
cost-effective water splitting catalysts is paramount. Nickel-cobalt (Ni-Co) based materials
have emerged as promising candidates, exhibiting remarkable activity for both the hydrogen
evolution reaction (HER) and the oxygen evolution reaction (OER). A critical metric for
evaluating these catalysts is Faradaic efficiency, which quantifies the percentage of electrons
contributing to the desired gas evolution reaction versus parasitic side reactions. This guide
provides a comparative analysis of the Faradaic efficiency of various Ni-Co catalysts,
supported by experimental data and detailed methodologies, to aid in the selection and
development of next-generation water splitting systems.

Performance Snapshot: Faradaic Efficiency of Ni-Co
Catalysts

The efficacy of Ni-Co catalysts is intimately linked to their composition and morphology. To
facilitate a clear comparison, the following table summarizes the Faradaic efficiency and key
performance indicators of different classes of Ni-Co catalysts reported in recent literature.
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Catalyst Current . Faradaic
. . . Overpotenti .

Compositio  Reaction Electrolyte Density | (V) Efficiency

al (m

n (mA/cm?) (%)

Phosphides

Bimetallic

NiCoP- HER 1 M KOH ~450 - > 90

2/NF[1]

Amorphous

Ni-Co-Fe HER & OER 1.0 M KOH - - ~100

Phosphide[2]

Layered
Double
Hydroxides
(LDHs)
. Not explicitly
Ni-Co-LDH OER 1.0 M KOH 10 305
stated
NizCo- Not explicitly
HER 1 mol/L KOH 10 164.8
LDH@C[3] stated
NizCo- Not explicitly
OER 1 mol/L KOH 10 183.4
LDH@C[3] stated
Sulfides
) Not explicitly
Co-Ni-S[4] OER - 10 368
stated
. Not explicitly
Cu-Ni-S[4] HER - 10 271
stated

In-Depth Experimental Protocols

Accurate and reproducible measurement of Faradaic efficiency is crucial for validating catalyst
performance. Below are detailed protocols for determining the Faradaic efficiency of the
hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER).
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Hydrogen Evolution Reaction (HER): Gas
Chromatography Method

This method involves quantifying the amount of hydrogen gas produced over a specific time at
a constant current and comparing it to the theoretical amount calculated from the total charge
passed.

1. Electrochemical Setup and Electrolysis:

¢ Assemble a two-compartment H-type electrochemical cell with the Ni-Co catalyst as the
working electrode, a platinum wire or graphite rod as the counter electrode, and a reference
electrode (e.g., Ag/AgCl or SCE).

« Fill both compartments with a deaerated electrolyte (e.g., 1.0 M KOH).
o Seal the cathodic compartment to be gas-tight, with a sampling port for a gas syringe.

e Apply a constant current density (e.g., 10 mA/cm?) using a potentiostat/galvanostat for a
predetermined duration (e.g., 1-2 hours). Record the total charge passed (Q).

2. Gas Collection and Quantification:

o Atregular intervals, extract a known volume of the headspace gas from the cathodic
compartment using a gas-tight syringe.

« Inject the gas sample into a gas chromatograph (GC) equipped with a thermal conductivity
detector (TCD) and a suitable column (e.g., molecular sieve 5A) to separate hydrogen from
other gases.[5][6]

o Use a calibration curve, generated by injecting known amounts of high-purity hydrogen gas,
to determine the molar amount of hydrogen in the collected sample.

3. Faradaic Efficiency Calculation:

o Calculate the total moles of experimentally produced hydrogen (n_Hz_exp) from the GC
measurements.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.researchgate.net/publication/359723154_Hydrogen_detection_during_photocatalytic_water_splitting_A_tutorial
https://acs.digitellinc.com/p/s/hydrogen-analysis-by-gas-chromatography-mass-spectrometry-poster-board-560-625926
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8461503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

o Calculate the theoretical moles of hydrogen (n_Hz_theo) that should have been produced
based on the total charge passed, using Faraday's law: n_Hz_theo =Q /(2 * F) where Q is
the total charge in coulombs, F is the Faraday constant (96,485 C/mol), and 2 represents the
two electrons required to produce one molecule of Hz.[7]

o The Faradaic efficiency (FE) is then calculated as: FE (%) = (n_Hz_exp / n_H2z_theo) * 100

Oxygen Evolution Reaction (OER): Rotating Ring-Disk
Electrode (RRDE) Method

The RRDE technique allows for the in-situ detection of evolved oxygen by reducing it at a
secondary (ring) electrode, providing a real-time measurement of the OER Faradaic efficiency.

1. Electrode Preparation and Setup:

e Prepare a catalyst ink by dispersing the Ni-Co catalyst powder in a solution of deionized
water, isopropanol, and a small amount of Nafion ionomer.

o Drop-cast a precise volume of the ink onto the disk of the RRDE and let it dry to form a
uniform film.

o Set up a standard three-electrode cell with the RRDE as the working electrode, a counter
electrode, and a reference electrode in the chosen electrolyte.

2. Electrochemical Measurement:

o Set the potentiostat to bipotentiostat mode to control the potentials of both the disk and the
ring independently.

o Apply a potential to the disk electrode to drive the OER (e.g., sweep the potential or hold it at
a constant value where OER occurs).

o Simultaneously, apply a constant potential to the ring electrode where the reduction of
oxygen occurs efficiently (e.g., 0.4 V vs. RHE).[8]

o Record the disk current (I_d) and the ring current (I_r) as a function of the disk potential or
time.
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3. Faradaic Efficiency Calculation:

o The Faradaic efficiency for OER can be calculated using the following equation: FE (%) =
(LLr / (I_d * N)) * 100 where I_r is the ring current, |_d is the disk current, and N is the
collection efficiency of the RRDE. The collection efficiency is a geometric factor of the
specific RRDE and should be determined experimentally using a well-characterized

reversible redox couple (e.g., Fe(CN)e3~/47).[3][4]

Experimental Workflow and Logical Relationships

To visualize the process of validating the Faradaic efficiency of Ni-Co water splitting catalysts,
the following diagram illustrates the key steps and their interconnections.
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Caption: Workflow for validating the Faradaic efficiency of Ni-Co water splitting catalysts.
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Conclusion

The validation of Faradaic efficiency is a cornerstone of electrocatalyst research, providing a
true measure of a material's ability to selectively drive the desired water splitting reactions.
While many Ni-Co based catalysts, particularly phosphides, demonstrate near-unity Faradaic
efficiencies, it is imperative to employ rigorous and standardized experimental protocols for
accurate assessment.[2] This guide offers a framework for researchers to compare the
performance of different Ni-Co catalysts and provides the necessary methodological details to
ensure the reliability of their findings. As the field progresses, a continued focus on reporting
not just activity and stability, but also high and stable Faradaic efficiencies, will be critical in
advancing the practical application of Ni-Co catalysts in large-scale hydrogen production.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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